2-{4-[2-(ethanesulfonyl)benzoyl]piperazin-1-yl}-6-fluoro-1,3-benzothiazole
Description
2-{4-[2-(ethanesulfonyl)benzoyl]piperazin-1-yl}-6-fluoro-1,3-benzothiazole is a complex organic compound that belongs to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure
Properties
IUPAC Name |
(2-ethylsulfonylphenyl)-[4-(6-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O3S2/c1-2-29(26,27)18-6-4-3-5-15(18)19(25)23-9-11-24(12-10-23)20-22-16-8-7-14(21)13-17(16)28-20/h3-8,13H,2,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKLCJDOJVBRXIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC=C1C(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[2-(ethanesulfonyl)benzoyl]piperazin-1-yl}-6-fluoro-1,3-benzothiazole typically involves multi-step proceduresThe reaction conditions often involve the use of solvents like ethanol and catalysts such as piperidine .
Industrial Production Methods
Industrial production methods for this compound are likely to involve similar synthetic routes but on a larger scale. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
2-{4-[2-(ethanesulfonyl)benzoyl]piperazin-1-yl}-6-fluoro-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Common in aromatic compounds, substitution reactions can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new aromatic or aliphatic groups .
Scientific Research Applications
2-{4-[2-(ethanesulfonyl)benzoyl]piperazin-1-yl}-6-fluoro-1,3-benzothiazole has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-tubercular and antibacterial activities
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{4-[2-(ethanesulfonyl)benzoyl]piperazin-1-yl}-6-fluoro-1,3-benzothiazole involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play crucial roles in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function .
Comparison with Similar Compounds
Similar Compounds
2-arylbenzothiazoles: These compounds share the benzothiazole core but differ in their substituents, leading to variations in their biological activities.
Piperazine derivatives: Compounds like 3-(piperazin-1-yl)-1,2-benzothiazole have similar structural features but may exhibit different pharmacological profiles.
Uniqueness
What sets 2-{4-[2-(ethanesulfonyl)benzoyl]piperazin-1-yl}-6-fluoro-1,3-benzothiazole apart is its combination of functional groups, which may confer unique biological activities and therapeutic potential. Its ethanesulfonylbenzoyl and fluoro substituents are particularly noteworthy for their potential to enhance the compound’s stability and efficacy .
Biological Activity
The compound 2-{4-[2-(ethanesulfonyl)benzoyl]piperazin-1-yl}-6-fluoro-1,3-benzothiazole represents a significant class of benzothiazole derivatives known for their diverse biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The structural formula of the compound is characterized by the presence of a benzothiazole core, a piperazine moiety, and an ethanesulfonyl group. The fluorine substitution at the 6-position enhances its reactivity and interaction with biological targets.
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C19H22N2O3S |
| Molecular Weight | 358.45 g/mol |
| CAS Number | 886925-18-4 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The piperazine moiety is known to modulate neurotransmitter receptors, while the benzothiazole ring contributes to enzyme inhibition. This dual action suggests potential applications in treating various conditions, including neurological disorders and inflammation.
Antimicrobial Activity
Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against both gram-positive and gram-negative bacteria. In vitro studies have demonstrated that these compounds can inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways.
Antioxidant Properties
Benzothiazole derivatives have also been evaluated for their antioxidant capabilities. Studies have shown that these compounds can scavenge free radicals effectively, thereby reducing oxidative stress in cellular environments. The antioxidant activity is often quantified using assays like DPPH and ABTS, where the tested compounds demonstrate significant radical scavenging abilities.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been explored through various assays measuring cytokine production and enzyme inhibition. For example, a related study found that benzothiazole derivatives could inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators such as prostaglandins.
Case Studies
-
Study on Antioxidant Activity :
A recent study synthesized several benzothiazole derivatives and evaluated their antioxidant activity using the DPPH assay. Among these derivatives, one compound exhibited an IC50 value significantly lower than standard antioxidants like ascorbic acid, indicating superior scavenging capacity . -
Anti-inflammatory Assessment :
Another investigation focused on the anti-inflammatory effects of similar benzothiazoles in animal models. The results showed that treatment with these compounds led to a marked reduction in paw edema induced by carrageenan injection, highlighting their potential as therapeutic agents for inflammatory diseases . -
Antimicrobial Efficacy :
In vitro tests demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL. This finding underscores its potential use in developing new antimicrobial therapies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
